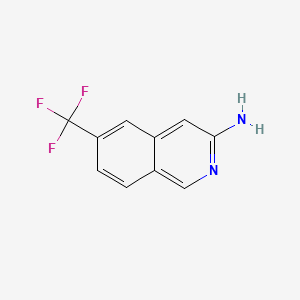

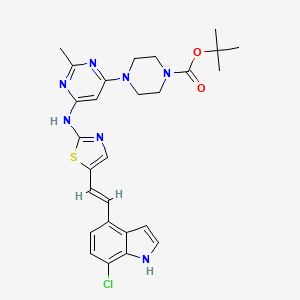

![molecular formula C22H26O6 B599380 5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione CAS No. 106894-43-3](/img/structure/B599380.png)

5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione is a natural lignan found in the herbs of Cassia fistula .

Molecular Structure Analysis

The molecular formula of this compound is C22H26O6 . It has a molecular weight of 386.4 g/mol . The IUPAC name is 3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione . The InChI code is 1S/C22H26O6/c1-7-8-22-11-16(27-5)19(23)18(21(22)24)17(12(22)2)13-9-14(25-3)20(28-6)15(10-13)26-4/h7,9-12,17-18H,1,8H2,2-6H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are 386.17293854 g/mol . Its topological polar surface area is 71.1 Ų . It has 28 heavy atoms . Its complexity is 656 .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research involving compounds structurally related to 5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione has primarily focused on chemical synthesis and structural analysis. One study detailed the synthesis of related bicyclo compounds and the rearrangements accompanying oxidative decarboxylation with lead tetraacetate. This research is pivotal in understanding the chemical behavior and potential transformations of these compounds under various conditions (Yates & Langford, 1981).

Enantioselective Synthesis

Enantioselective synthesis, which produces molecules with specific three-dimensional orientations, has been a significant area of study. Research has demonstrated the asymmetric reactions of related methoxy-benzoquinones with styrenyl systems, resulting in the synthesis of enantiomerically pure compounds. This process is crucial for creating substances with specific biological activities and is highly relevant in the field of drug development and synthesis (Engler et al., 1999).

Derivative Formation and Applications

Studies have also focused on the reactivity of similar compounds with different nucleophiles, leading to the formation of various derivatives. For instance, research has shown the reaction of dichloro-cyclopentenediones with highly nucleophilic secondary and primary amines, leading to products with potential applications in various scientific fields. Understanding these reactions is essential for exploring the potential uses of these compounds in pharmaceuticals and material sciences (Egorov et al., 2019).

Neolignan Analysis from Plant Sources

Research into compounds similar to 5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione has extended into the field of natural products, particularly neolignans. Studies on neolignans derived from plants such as Aniba simulans have contributed to understanding the structural diversity and biosynthesis of these bioactive compounds (Alvarenga et al., 1977).

properties

IUPAC Name |

3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-7-8-22-11-16(27-5)19(23)18(21(22)24)17(12(22)2)13-9-14(25-3)20(28-6)15(10-13)26-4/h7,9-12,17-18H,1,8H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKURGHZJDGLSIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B599304.png)

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)